molecular formula C20H13ClFN3OS B2471738 N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide CAS No. 941926-03-0

N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide

Katalognummer B2471738
CAS-Nummer: 941926-03-0
Molekulargewicht: 397.85
InChI-Schlüssel: OGQJKEYBJOCIHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide” is a chemical compound that likely contains a benzothiazole ring, which is a type of heterocyclic compound . Benzothiazole derivatives have been studied for their diverse biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzothiazole derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with other compounds .


Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .

Wissenschaftliche Forschungsanwendungen

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Compounds structurally related to N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. These compounds exhibit significant inhibitory effects on tumor growth and angiogenesis, demonstrating their potential in cancer therapy. One such compound, BMS-605541, has shown robust efficacy in human lung and colon carcinoma xenograft models, suggesting its utility in cancer treatment protocols (Borzilleri et al., 2006).

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibition

Research into similar benzothiazole derivatives has revealed their effectiveness as dual inhibitors of PI3Kα and mTOR, key components in cell signaling pathways involved in cancer progression. These compounds have been optimized to improve metabolic stability, offering insights into the development of more efficacious cancer therapeutics (Stec et al., 2011).

Antimicrobial Activity

Derivatives of benzothiazole, including those incorporating pyridinylmethyl motifs, have been synthesized and evaluated for their antimicrobial properties. Some compounds have demonstrated good to moderate activity against various bacterial and fungal strains, including Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antimicrobial agents (Anuse et al., 2019).

Anticancer Activity

The exploration of fluoro-substituted benzothiazole derivatives has led to the identification of compounds with notable anticancer activity. Studies on benzopyran derivatives have shown significant activity against various cancer cell lines at low concentrations, suggesting a promising avenue for the development of new anticancer drugs (Hammam et al., 2005).

Cytotoxicity and Cancer Cell Line Inhibition

Research on cyclic systems within the benzamide class, including thiadiazolo[2,3-a]pyridine derivatives and their copper(II) complexes, has shown significant cytotoxicity against various human cancer cell lines. These findings emphasize the potential of such compounds in cancer therapy, particularly in targeting breast cancer and prostate adenocarcinoma cell lines (Adhami et al., 2014).

Zukünftige Richtungen

Future research could focus on further elucidating the biological activities of this compound and similar benzothiazole derivatives, as well as optimizing their synthesis methods. These compounds could potentially be developed into therapeutic agents for various diseases .

Eigenschaften

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3OS/c21-16-8-4-9-17-18(16)24-20(27-17)25(12-15-7-1-2-10-23-15)19(26)13-5-3-6-14(22)11-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQJKEYBJOCIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.